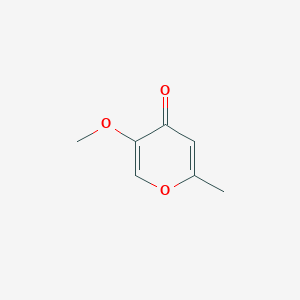

5-Methoxy-2-methyl-4H-pyran-4-one

Description

4H-Pyran-4-one and its derivatives are six-membered heterocyclic compounds containing an oxygen atom within the ring and a ketone group at the 4-position. ontosight.airesearchgate.net This core structure is a common motif found in numerous natural products and serves as a versatile building block in organic synthesis. ontosight.aimdpi.com The pyranone ring system is of significant interest due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.aichemicalbook.com

The versatility of the 4H-pyran-4-one scaffold lies in its susceptibility to various chemical modifications. The ring can be substituted at multiple positions, allowing for the creation of a vast library of derivatives with tailored properties. ontosight.aiasianpubs.org Synthetic chemists have developed numerous methods for the construction and functionalization of the 4H-pyran-4-one ring, often employing multi-component reactions that offer efficiency and molecular diversity. mjbas.comnih.gov These synthetic strategies facilitate the exploration of the structure-activity relationships of pyranone derivatives, a crucial aspect of medicinal chemistry and drug discovery. nih.govnih.gov

Within the broader class of 4H-pyran-4-one derivatives, 5-Methoxy-2-methyl-4H-pyran-4-one has garnered specific interest in academic research. Its structure features a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position of the pyranone ring. This particular substitution pattern influences the compound's electronic properties and steric profile, which in turn can affect its reactivity and biological interactions.

The synthesis of this compound and its analogs is often pursued to explore their potential as bioactive agents. For instance, research has been conducted on related compounds like 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known as O-methylkojic acid, for its potential applications. cymitquimica.comnih.gov The synthesis of such compounds can start from readily available precursors like kojic acid, which is then subjected to a series of chemical transformations to introduce the desired functional groups. orgsyn.org

Detailed spectroscopic and analytical techniques are employed to confirm the structure and purity of these synthesized compounds. The characterization data, including molecular weight and spectral information, are crucial for understanding the compound's properties and for its use in further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8O3 | uni.lu |

| Molecular Weight | 140.139 g/mol | chemsynthesis.com |

| InChIKey | WZGIPUBUWODBCC-UHFFFAOYSA-N | uni.lu |

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 6266-91-7 chemsrc.com |

| Kojic acid | 501-30-4 |

| 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one | Not Available |

| 5-Hydroxy-2-methyl-4H-pyran-4-one | 644-46-2 nih.gov |

| 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | 40838-34-4 sigmaaldrich.comnih.gov |

| 2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one | Not Available cymitquimica.com |

| 5-Methoxy-2-(methoxymethyl)-4H-pyran-4-one | 54620-66-5 smolecule.com |

| 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one | Not Available glpbio.com |

| 5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole | Not Available benthamdirect.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(8)7(9-2)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGIPUBUWODBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284309 | |

| Record name | 5-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-91-7 | |

| Record name | NSC36652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 5-Methoxy-2-methyl-4H-pyran-4-one and Related Structures

The construction of the 4H-pyran-4-one core, and specifically this compound, can be achieved through a variety of synthetic strategies. These methods often involve the formation of the pyranone ring as a key step and can be broadly categorized into several approaches.

Methylation Strategies for Pyranone Precursors

One common approach to synthesizing this compound involves the methylation of a suitable pyranone precursor. A prominent starting material for this strategy is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The hydroxyl group at the 5-position of the pyranone ring can be selectively methylated to introduce the desired methoxy (B1213986) group. orgsyn.orgcymitquimica.com For instance, O-methylkojic acid, also known as 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, is a direct precursor that can be obtained from kojic acid. cymitquimica.com Further modifications to the hydroxymethyl group at the 2-position can then lead to the target compound. Another related precursor is allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one), which already possesses the required methyl group at the 2-position and can be methylated at the 5-hydroxy group to yield the final product. nih.gov

The methylation itself can be carried out using various methylating agents. For example, methyl trifluoromethanesulfonate (B1224126) has been successfully used to methylate pyranone precursors. orgsyn.org The choice of reagent and reaction conditions is crucial to ensure selective methylation at the desired position, especially when multiple hydroxyl groups are present in the precursor molecule.

Cyclization Reactions for Pyranone Ring Formation

The formation of the pyranone ring through cyclization is a fundamental strategy in the synthesis of these heterocycles. These reactions typically involve the intramolecular cyclization of a linear precursor that contains the necessary atoms to form the six-membered ring. One such method involves the cyclization of tricarbonyl compounds, which can be seen as a biomimetic approach. mdpi.com

Another powerful technique is the cyclization of acetylenic compounds. For instance, the reaction of acetylenic alcohols with suitable reagents can lead to the formation of pyranone rings. mdpi.com Gold(I)-catalyzed 6-endo-dig cyclization of certain precursors is a specific example of this approach. researchgate.net Additionally, iodocyclization of appropriate substrates followed by further transformations has been employed to construct fused pyranone systems. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, determining whether a 5-exo-dig or 6-endo-dig pathway is favored. researchgate.net

The following table summarizes some examples of cyclization reactions used in pyranone synthesis:

| Starting Material Type | Reaction Type | Key Features |

| Tricarbonyl compounds | Biomimetic cyclization | Mimics natural biosynthetic pathways. mdpi.com |

| Acetylenic alcohols | Gold(I)-catalyzed 6-endo-dig cyclization | Efficient for forming the pyranone ring. researchgate.net |

| Acetylenic esters | Cycloaddition followed by cyclization | Versatile approach for substituted pyranones. mdpi.com |

| Spiro(nitrocyclopropane)oxindoles | Ring-opening/cyclization cascade | Leads to polyfunctionalized pyrazole-fused indoles. nih.gov |

Multicomponent Reaction Approaches for 4H-Pyran Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 4H-pyrans from simple starting materials in a single step. mjbas.com These reactions are particularly valuable in creating molecular diversity and have been widely applied to the synthesis of various pyran derivatives. nih.govbenthamdirect.comsemanticscholar.org

A common MCR for synthesizing 4H-pyrans involves the three-component condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). nih.govscielo.brnih.gov This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. nih.govresearchgate.net Various catalysts, including organocatalysts like 2-aminopyridine (B139424) and metal-based catalysts, have been employed to promote these reactions, often under environmentally friendly conditions. mjbas.comtandfonline.com

The table below provides examples of catalysts used in the multicomponent synthesis of 4H-pyrans:

| Catalyst | Reaction Conditions | Key Advantages |

| Cu2(NH2-BDC)2(DABCO) MOF | Solvent-free, ball milling | Heterogeneous, reusable catalyst. nih.gov |

| Dodecyl benzenesulfonic acid (DBSA) | Microemulsion system | Acts as both a Brønsted acid and a surfactant. scielo.br |

| 2-Aminopyridine | Ambient temperature | Low-cost, efficient organocatalyst. tandfonline.com |

| Neodymium(III) oxide (Nd2O3) | --- | Recyclable and efficient. mjbas.com |

| Fe3O4@SiO2-NH2@Pd | Magnetic nanocatalyst | Easily separable and reusable. nih.govencyclopedia.pub |

Transition Metal-Catalyzed Syntheses of Pyranone Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyranone derivatives, offering novel pathways and high efficiency. mdpi.com Various transition metals, including palladium, rhodium, and ruthenium, have been successfully employed in these synthetic transformations. researchgate.netacs.org

Palladium-catalyzed reactions, such as the coupling of vinylstannanes with acyl chlorides, provide a direct route to 2-pyrones. researchgate.net These reactions often proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination. Rhodium-catalyzed oxidative coupling of acrylic acids with alkynes is another effective method for constructing the 2-pyrone scaffold. researchgate.netacs.org Ruthenium has been utilized in carbonylative [3+2+1] cycloadditions of silylacetylenes, α,β-unsaturated ketones, and carbon monoxide to furnish tetrasubstituted α-pyrones. acs.org

Ketene (B1206846) Transformations in Pyrone Synthesis

Ketene chemistry provides another avenue for the synthesis of pyrone rings. Ketenes, being highly reactive intermediates, can undergo cycloaddition reactions with suitable partners to form the pyranone core. For instance, a formal [4+2] cyclization of ketene dithioacetals with acyl chlorides has been developed to produce a variety of γ-pyrones. acs.org

The reaction of stable ketenes with dicarbonyl compounds can also afford 4-hydroxy-2-pyrones in good yields. mdpi.com Furthermore, the thermolysis of certain precursors, such as 5-phenyl-2,3-dihydro-2,3-furandione, can generate ketene intermediates in situ, which then react to form pyranone derivatives. researchgate.net

Functionalization and Derivatization Strategies

Once the pyranone core is synthesized, it can be further modified to introduce various functional groups and create a diverse range of derivatives. The reactivity of the 4H-pyran-4-one ring system allows for several types of chemical transformations.

The ring oxygen of 4-pyrones can be involved in reactions, leading to ring-opening or rearrangement products. acs.org For example, nucleophilic attack at the C-2 or C-6 position can lead to ring opening, and the resulting intermediate can be trapped or undergo subsequent cyclization to form different heterocyclic systems. rsc.org

The carbonyl group at the 4-position can also be a site for functionalization. For instance, it can be converted to a thiocarbonyl group to form a 4-thiopyrone. acs.org Additionally, the double bonds within the pyranone ring can undergo various reactions. For example, the synthesis of pyrano[4,3-b]pyran-5(4H)-ones has been achieved through a sequence involving Sonogashira coupling followed by iodocyclization, demonstrating the possibility of building fused ring systems. nih.gov

Furthermore, substituents on the pyranone ring can be modified. For example, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through substitution reactions. The methoxy group in this compound can potentially be cleaved to reveal a hydroxyl group, which can then be used for further derivatization.

Regioselective Modifications of the Pyranone Nucleus

Regioselectivity, the control of the site of chemical reactivity, is paramount in the synthesis of complex molecules. In the context of the pyranone nucleus, several strategies have been employed to achieve site-specific modifications. One approach involves the use of directing groups to guide reagents to a particular position on the ring. For instance, the inherent electronic properties of the pyranone system can be exploited to favor reactions at specific carbons.

Furthermore, domino reactions, where a single event triggers a cascade of subsequent transformations, have been utilized to construct substituted 2H-pyranones in a highly selective manner. nih.gov These processes often involve a series of addition-elimination, cyclization, and ring-opening/closing sequences to build molecular complexity efficiently. nih.gov The choice of base and reaction conditions can significantly influence the outcome of these transformations, allowing for the selective synthesis of different pyranone derivatives. nih.gov

Formal [4+2] cycloaddition reactions have also been explored, where the pyrone ring acts as a two-carbon unit. researchgate.net In these reactions, a benzylic anion can add in a conjugate fashion to the pyrone, with the resulting enolate attacking a pendant ester to form a new ring with high regioselectivity. researchgate.net

Introduction of Substituents via Substitution Reactions

The introduction of new substituents onto the pyranone core is a fundamental strategy for creating novel derivatives. Nucleophilic aromatic substitution (SNA) reactions are a common method for achieving this, particularly for replacing leaving groups on the pyranone ring. The regioselectivity of these substitutions is often dictated by the electronic nature of the pyranone ring and the position of existing substituents. mdpi.com For example, in 2,4-disubstituted quinazolines, which share some electronic similarities with pyranones, nucleophilic attack preferentially occurs at the 4-position due to its higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com

Transesterification reactions have been employed to introduce new ester functionalities at the 3 and 5 positions of the 4H-pyran-4-one ring. researchgate.net Additionally, nucleophilic substitution of bromomethyl groups at these positions with phenols or glycol ethers provides another route to a variety of new podands. researchgate.net

| Reagent | Position of Substitution | Type of Reaction | Reference |

| Amines | 4-position | Nucleophilic Aromatic Substitution | mdpi.com |

| Glycols, Glycol Ethers | 3,5-positions | Transesterification | researchgate.net |

| Phenols, Glycol Ethers | 3,5-positions (from bromomethyl) | Nucleophilic Substitution | researchgate.net |

Exploiting Unsaturated Side Chains for Targeted Chemical Modification

The presence of unsaturated side chains on the pyranone ring opens up a plethora of possibilities for further chemical modification. These reactive handles can participate in a variety of transformations, allowing for the elaboration of the core structure. For instance, an α,β-unsaturated ketone side chain can undergo a [2+4] cyclization with an alkynyl ester in the presence of an N-heterocyclic carbene (NHC) catalyst to yield highly substituted 4H-pyran derivatives. organic-chemistry.org

The reactivity of these side chains can also be harnessed in cascade reactions. For example, a Prins cyclization can be used to form the pyranone core, with a strategically placed ester functionality on a side chain facilitating the formation of fused bicyclic systems. acs.org

Ring Annulation and Fusion Reactions for Polycyclic Systems

The construction of polycyclic systems containing a pyranone ring is a significant area of research due to the prevalence of such motifs in natural products. Ring annulation and fusion reactions are key strategies for achieving this. A multi-step sequence involving a multicomponent reaction (MCR), Sandmeyer-type iodination, Sonogashira coupling, and iodocyclization has been used to construct a pyrano[4,3-b]pyran-5(4H)-one framework. nih.gov Subsequent palladium-mediated C-C bond-forming reactions allow for further functionalization of this fused system. nih.gov

Another approach involves the [3+3] annulation reaction of β-keto esters with enynals, catalyzed by an N-heterocyclic carbene, to produce pentasubstituted 4H-pyran derivatives. organic-chemistry.org Additionally, a tandem process involving an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation can be used to construct 4-substituted-4H-pyrans. organic-chemistry.org

Reactivity Studies of the this compound System

Understanding the inherent reactivity of the this compound system is crucial for designing new synthetic transformations and predicting its behavior in different chemical environments.

Oxidative and Reductive Transformations

Oxidation and reduction reactions involve the transfer of electrons, leading to a change in the oxidation state of the atoms within a molecule. libretexts.org In organic chemistry, oxidation often corresponds to a decrease in the number of C-H bonds or an increase in the number of C-O bonds, while reduction results in an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com

The pyranone ring can undergo both oxidative and reductive transformations. For example, the reduction of a ketone functionality on a fused pyranone system can be achieved using sodium borohydride (B1222165) (NaBH4). chemrxiv.org Conversely, oxidation of an ester group to a carboxylic acid has been accomplished using a two-step process involving PCC oxidation followed by a Pinnick oxidation. researchgate.net The specific reagents and conditions used will determine the outcome of the reaction, allowing for selective transformations.

| Transformation | Reagent(s) | Effect on Pyranone System | Reference |

| Reduction of Ketone | NaBH4 | Formation of an alcohol | chemrxiv.org |

| Oxidation of Ester | 1. PCC 2. Pinnick Oxidation | Formation of a carboxylic acid | researchgate.net |

Nucleophilic and Electrophilic Reactions of the Pyranone Core

The pyranone core of this compound exhibits both nucleophilic and electrophilic character, allowing it to react with a variety of reagents. The carbonyl group at the 4-position is electrophilic and can be attacked by nucleophiles. For example, 4-pyrones react with amines in protic solvents to form 4-pyridones. wikipedia.org

The pyranone ring can also act as a nucleophile. The enolic oxygen of a pyranone can add to a nitrile group in a cyclization reaction. researchgate.net Furthermore, the pyranone ring can participate as a diene in [4+2] cycloaddition reactions with dienophiles. rsc.org The electron-withdrawing or -donating nature of substituents on the pyranone ring can influence its reactivity in these cycloadditions. rsc.org

Cycloaddition Reactions, including Diels-Alder Additions

The 4H-pyran-4-one scaffold, present in this compound, can theoretically act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. However, the inherent aromatic character of the pyrone ring system often renders it a reluctant participant in such transformations. The delocalization of electrons within the ring imparts a degree of stability that must be overcome for the concerted cycloaddition to proceed.

The reactivity of pyrones in Diels-Alder reactions is significantly influenced by the nature and position of substituents on the ring. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. In the case of this compound, the methoxy group at the 5-position acts as an electron-donating group, which could potentially enhance its reactivity as a diene. Conversely, the carbonyl group at the 4-position has an electron-withdrawing nature.

The general reactivity of pyrones in Diels-Alder reactions can be summarized in the following table, illustrating the influence of substituents and reaction conditions.

| Diene System | Dienophile | Conditions | Outcome |

| 2-Pyrone | Maleimide | High Temperature | Cycloadduct formation with subsequent decarboxylation |

| 3-Hydroxy-2-pyrone | N-methylmaleimide | Cinchona alkaloid catalyst | Enantioselective formation of exo-adduct nih.gov |

| Enamino-substituted 4-pyrones | Various | Not specified | Cycloaddition observed acs.org |

It is important to note that the regioselectivity and stereoselectivity of these reactions are crucial aspects, often dictated by the electronic and steric properties of both the diene and the dienophile.

Investigations into Ring Contraction Phenomena

The pyran ring is susceptible to rearrangement reactions, including ring contraction, under specific conditions. While no direct studies on the ring contraction of this compound were identified, research on analogous naphthopyran systems provides valuable insights into this phenomenon.

A study on the base-mediated ring-contraction of 3H-naphtho[2,1-b]pyrans has detailed a mechanism that could be applicable to other pyran systems. The proposed mechanism involves an initial thermal 6π-electrocyclic ring-opening of the pyran unit to form a dienone intermediate. Subsequent proton abstraction by a base generates an allenoate, which then undergoes cyclization to a five-membered furan (B31954) ring. This process is often facilitated by the presence of a base and can be influenced by palladium catalysis. Current time information in Bangalore, IN.

The following table outlines the key steps in the proposed ring-contraction mechanism of a related naphthopyran system. Current time information in Bangalore, IN.

| Step | Description | Intermediate |

| 1 | Thermal 6π-electrocyclic ring-opening | Dienone |

| 2 | Base-mediated proton abstraction | Allenoate |

| 3 | Cyclization | Naphthofuran |

Further experimental investigation is required to determine if this compound undergoes such ring contraction and to elucidate the specific conditions required to induce this transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyranone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 5-Methoxy-2-methyl-4H-pyran-4-one. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule and the interactions between them. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, protons attached to or near electronegative atoms or π systems are deshielded and appear at higher chemical shifts (downfield). libretexts.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl and methoxy (B1213986) protons, as well as the vinylic protons on the pyranone ring, are expected. The methyl group protons (at C-2) would likely appear as a singlet in the upfield region, typical for alkyl protons. The methoxy group protons (at C-5) would also present as a singlet but shifted slightly downfield due to the adjacent oxygen atom. The two vinylic protons on the pyran ring (at C-3 and C-6) would exhibit characteristic chemical shifts in the downfield region, influenced by the electron-withdrawing carbonyl group and the electron-donating methoxy group.

Furthermore, the coupling patterns (spin-spin splitting) between neighboring protons provide valuable connectivity information. While the methyl and methoxy protons are expected to be singlets due to the absence of adjacent protons, the vinylic protons could potentially show coupling to each other, depending on the specific substitution pattern and their spatial relationship.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| 2-CH₃ | ~2.0-2.5 | Singlet |

| 5-OCH₃ | ~3.5-4.0 | Singlet |

| H-3 | ~5.5-6.5 | Singlet or Doublet |

| H-6 | ~7.0-7.5 | Singlet or Doublet |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

For this compound, the carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of 170-190 ppm. The olefinic carbons of the pyran ring (C-2, C-3, C-5, and C-6) will resonate in the downfield region as well, generally between 100 and 160 ppm. The carbon of the methyl group (at C-2) and the methoxy group (at C-5) will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150-160 |

| C-3 | ~100-110 |

| C-4 | ~170-180 |

| C-5 | ~140-150 |

| C-6 | ~110-120 |

| 2-CH₃ | ~15-25 |

| 5-OCH₃ | ~55-65 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Advanced Multi-dimensional NMR Techniques for Complex Structural Confirmation

For unambiguous structural assignment, especially in complex molecules, multi-dimensional NMR techniques are employed. ipb.ptdiva-portal.org These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to their respective atoms in the this compound structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment provides information about the spatial proximity of protons within a molecule. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which can be critical for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency, making FTIR an excellent tool for functional group identification.

In the FTIR spectrum of this compound, several key absorption bands would be expected:

C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the conjugated ketone (carbonyl group) in the pyranone ring.

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds within the pyranone ring would typically appear in the 1600-1680 cm⁻¹ region.

C-O-C Stretch: The ether linkage of the methoxy group and the pyran ring would give rise to stretching vibrations in the fingerprint region, typically around 1000-1300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl group and aromatic/vinylic C-H stretching from the pyranone ring would be observed around 2850-3100 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1650-1700 |

| C=C (Alkene) | 1600-1680 |

| C-O (Ether) | 1000-1300 |

| C-H (sp³ and sp²) | 2850-3100 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. nih.gov It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov

For this compound, Raman spectroscopy can provide additional and sometimes more distinct information about the pyranone ring system and the C=C bonds, which are often strong scatterers in Raman spectra. usra.eduresearchgate.net The symmetric vibrations and non-polar bonds tend to give stronger signals in Raman than in FTIR. This technique can be particularly useful for observing the vibrations of the carbon backbone of the pyranone ring. The combination of both FTIR and Raman data provides a more complete vibrational analysis of the molecule.

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions and conjugation within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of pyranone derivatives is characterized by absorption bands that arise from π → π* electronic transitions. nih.gov The delocalization of π-electrons across the pyranone ring system, including the carbonyl group and the enol ether moiety, gives rise to these characteristic absorptions. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents.

In a study of various pyranone derivatives, it was found that the main absorption bands are typically observed in the UV region. acs.org Theoretical calculations on related pyranone structures, such as coumarins and chromones, indicate that the primary electronic excitations involve a charge transfer from the pyranone ring to the carbonyl group. acs.orgnih.gov The first allowed excitation is generally associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. acs.orgnih.gov

The methoxy group at the C-5 position and the methyl group at the C-2 position of this compound influence the electronic distribution and, consequently, the energy of these transitions. The electron-donating nature of the methoxy group can affect the energy of the π-orbitals, leading to shifts in the absorption maxima compared to the unsubstituted parent compound.

Table 1: Representative UV-Vis Absorption Data for Pyranone Derivatives

| Compound | Solvent | λmax (nm) | Transition |

| Pyranone Derivative 1 | Methanol | 298 | π → π |

| Pyranone Derivative 2 | Ethanol | 310 | π → π |

Note: This table is illustrative and based on general data for pyranone derivatives. Specific experimental values for this compound would require direct measurement.

Correlation of Spectroscopic Data with Electronic States and Tautomerism

The electronic absorption spectrum provides direct insight into the energy gap between the ground and excited electronic states of the molecule. For pyranone derivatives, the first excited state (S₁) is typically a (π,π) state, resulting from the promotion of an electron from a π bonding orbital to a π antibonding orbital. nih.gov

While this compound is predominantly found in the pyran-4-one form, the potential for tautomerism exists in related hydroxy-pyranone systems. Spectroscopic analysis can be used to investigate the presence of any tautomeric equilibria. For instance, the formation of a pyridinone derivative from a hydroxy-pyranone precursor by reaction with ammonium (B1175870) hydroxide (B78521) demonstrates the potential for structural isomers with different spectroscopic signatures. researchgate.net However, for this compound, the methoxy group stabilizes the depicted structure, making significant contributions from other tautomers less likely under normal conditions.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the precise molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule, and its high-resolution measurement can confirm the elemental composition.

Upon ionization in the mass spectrometer, the molecular ion can undergo characteristic fragmentation, providing valuable structural information. Common fragmentation pathways for pyranone derivatives often involve the loss of small, stable molecules such as carbon monoxide (CO), formaldehyde (B43269) (CH₂O), or the methyl radical (•CH₃). The analysis of these fragment ions helps to piece together the molecular structure. The synthesis and characterization of various pyranone and pyridinone derivatives have been confirmed using mass spectrometry, among other spectroscopic techniques. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₇H₈O₃]⁺ | 140.0473 |

| [C₇H₈O₃ + H]⁺ | 141.0552 |

| [C₇H₈O₃ + Na]⁺ | 163.0371 |

Note: These are theoretical values. Actual experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of molecular properties. For 5-Methoxy-2-methyl-4H-pyran-4-one, these techniques are invaluable for understanding its electronic characteristics and predicting its chemical reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. The core idea of DFT is that the energy of a molecule can be determined from its electron density.

In the study of pyran derivatives, a common approach involves the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. bohrium.commaterialsciencejournal.org The choice of basis set is also crucial for accurate results. A frequently used basis set for organic molecules like pyranones is the 6-311++G(d,p) basis set. bohrium.comnih.gov This basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. bohrium.com While specific DFT studies on this compound are not extensively documented, the methodologies applied to similar pyran structures provide a robust framework for its computational analysis. bohrium.commdpi.com

Table 1: Illustrative Example of DFT Methodology for Pyranone Analysis

| Parameter | Selection | Rationale |

|---|---|---|

| Functional | B3LYP | Provides a good balance of accuracy and computational efficiency for organic molecules. bohrium.commaterialsciencejournal.org |

| Basis Set | 6-311++G(d,p) | Offers a high level of theory, accounting for both polarization and diffuse electron effects, crucial for molecules with heteroatoms. bohrium.comnih.gov |

| Solvation Model | PCM/SMD | Can be used to simulate the effects of different solvents on the molecule's properties. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more reactive. semanticscholar.org

For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich parts of the molecule, such as the methoxy (B1213986) group and the pyran ring oxygen, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient regions, like the carbonyl group, highlighting it as a site for nucleophilic attack. DFT calculations can precisely map these orbitals and their energy levels. scholarsresearchlibrary.com

Table 2: Illustrative FMO Data for a Pyranone Derivative

| Molecular Orbital | Energy (eV) | Characteristics |

|---|---|---|

| HOMO | -6.5 | π-orbital with significant density on the pyran ring and methoxy oxygen. |

| LUMO | -1.8 | π*-orbital with major contributions from the carbonyl carbon and adjacent double bond. |

| HOMO-LUMO Gap | 4.7 | Indicates good kinetic stability. |

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. scholarsresearchlibrary.com Green or yellow areas represent regions of neutral potential. researchgate.net

For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the ether oxygen of the methoxy group, highlighting these as the primary sites for interaction with electrophiles. scholarsresearchlibrary.com A positive potential (blue) would likely be observed near the hydrogen atoms and potentially on the carbon atom of the carbonyl group. scholarsresearchlibrary.com This visual representation provides intuitive insights into the molecule's reactivity and intermolecular interactions. researchgate.net

The Fukui function is a local reactivity descriptor derived from DFT that helps to predict the most reactive sites within a molecule. bas.bg It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (measures the reactivity towards an electron-donating species).

f-(r) for electrophilic attack (measures the reactivity towards an electron-withdrawing species).

f0(r) for radical attack.

By calculating these functions for each atom in this compound, one can quantitatively determine which atoms are most likely to participate in different types of reactions. bas.bg For instance, a high value of f- on the oxygen atoms would confirm their susceptibility to electrophilic attack, while a high f+ on the carbonyl carbon would indicate its electrophilic nature. mjcce.org.mk These calculations provide a more detailed and quantitative picture of reactivity than ESP maps alone.

Molecular Dynamics and Simulation Studies

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is particularly useful for understanding the conformational flexibility and intermolecular interactions of a molecule.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a flexible methoxy group, understanding its conformational landscape is important. Different conformers can have different energies and reactivities.

Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. benthamdirect.com By simulating the molecule's movement over time at a given temperature, one can observe the transitions between different conformations and determine their relative populations. This information is crucial for understanding how the molecule might behave in a real-world environment, such as in solution or when interacting with a biological target. While specific conformational analysis studies for this compound are not readily found in the literature, the methodology is well-established and applicable. benthamdirect.com

Intermolecular Interactions and Non-Covalent Bonding Characterization

The stability and function of molecules are often governed by a complex network of non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, play a crucial role in determining molecular conformation, crystal packing, and interactions with biological targets. nih.gov For this compound, a variety of non-covalent forces are at play.

The primary types of non-covalent interactions include:

Van der Waals Forces: Also known as London dispersion forces, these arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules. libretexts.org These forces are present in all molecules, including nonpolar ones. libretexts.org

Dipole-Dipole Interactions: Polar molecules, like this compound with its carbonyl and methoxy groups, possess permanent dipoles. The positive end of one molecule is attracted to the negative end of another, leading to these interactions. youtube.com

Hydrogen Bonds: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. youtube.comlibretexts.org The partially positive hydrogen atom can then interact with a lone pair of electrons on a nearby electronegative atom. In the context of this compound, while it doesn't have a hydrogen atom bonded to an oxygen to act as a hydrogen bond donor, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. youtube.com

Ion-Dipole Interactions: These occur between an ion (either a cation or an anion) and a polar molecule. libretexts.org

Binding Affinity Predictions through Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Similar Approaches

Predicting the binding affinity between a small molecule (ligand) and a protein (receptor) is a cornerstone of computational drug discovery. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding. nih.gov This method combines molecular mechanics energy calculations with a continuum solvation model. nih.gov

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. samipubco.com The MM/GBSA approach breaks down the binding free energy into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase. This includes internal energy (bond, angle, and dihedral energies) and intermolecular van der Waals and electrostatic interactions. samipubco.com

ΔG_solv: The change in the solvation free energy. This term is further divided into a polar and a nonpolar component.

ΔG_polar: The polar solvation energy, calculated using the Generalized Born (GB) model. nih.gov

ΔG_nonpolar: The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The conformational entropy change upon binding. This term is often computationally expensive to calculate and is sometimes omitted, leading to a relative binding free energy rather than an absolute one. nih.gov

The MM/GBSA method has been successfully applied to a wide range of systems to rank potential ligands and understand the driving forces behind binding. nih.govnih.gov For this compound, MM/GBSA calculations could be used to predict its binding affinity to various target proteins. By analyzing the individual energy components, one could determine whether the binding is driven by electrostatic interactions, van der Waals forces, or solvation effects. Such studies have shown that for many ligand-protein complexes, van der Waals interactions are a primary contributor to the net free binding energies. samipubco.com The accuracy of MM/GBSA predictions can be influenced by factors such as the force field used, the atomic charges, and the interior dielectric constant. nih.govrsc.org

Table 1: Typical Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description |

| ΔE_vdw | Change in van der Waals energy |

| ΔE_elec | Change in electrostatic energy |

| ΔG_polar | Change in polar solvation energy |

| ΔG_nonpolar | Change in nonpolar solvation energy |

| ΔG_bind | Total binding free energy |

Computational Spectroscopy for Predictive Analysis

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach allows for the calculation of excited state energies, which correspond to the absorption of light at specific wavelengths. mdpi.com

The process of simulating a UV-Vis spectrum using TD-DFT typically involves:

Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set. dntb.gov.ua

Excited State Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions. researchgate.net

Spectral Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are used to generate a theoretical spectrum, which can be compared with experimental data. researchgate.net

For this compound, TD-DFT calculations can provide insights into the nature of its electronic transitions. For example, it can help identify whether the absorptions in the UV-Vis region are due to π→π* or n→π* transitions associated with the pyranone ring and its substituents. The choice of functional and basis set, as well as the inclusion of solvent effects (often through models like the Polarizable Continuum Model, PCM), can significantly impact the accuracy of the predicted spectrum. mdpi.com Studies have shown that the B3LYP functional with a 6-311+G(d,p) basis set often yields good agreement between theoretical and experimental UV-Vis spectra for organic molecules. mdpi.com

Vibrational Frequency Calculations and Potential Energy Distribution Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, are widely used to calculate these vibrational frequencies and aid in the interpretation of experimental spectra. openaccesspub.org

The process involves:

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized to a minimum on the potential energy surface, and then the harmonic vibrational frequencies are calculated. jetir.org

Frequency Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net

Potential Energy Distribution (PED) Analysis: To provide a detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. researchgate.netresearchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. jetir.orgresearchgate.net The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. openaccesspub.orgresearchgate.net

For this compound, these calculations can predict the positions and intensities of its IR and Raman bands. The PED analysis would allow for the unambiguous assignment of specific vibrational modes, such as the C=O stretching of the pyranone ring, the C-O-C stretching of the ether linkage, and the various vibrations of the methyl group. nepjol.info For instance, the C=O stretching frequency is typically observed in the range of 1870-1550 cm⁻¹. nepjol.info

Table 2: Illustrative PED Analysis for a Hypothetical Vibrational Mode

| Frequency (cm⁻¹) | Assignment (PED Contributions) |

| 1650 | ν(C=C) (45%), ν(C=O) (30%), δ(C-H) (15%), other (10%) |

| 1250 | ν(C-O) (60%), δ(C-C-H) (25%), other (15%) |

| 2950 | ν_as(CH₃) (80%), other (20%) |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Advanced Applications in Chemical Sciences and Materials

Role in Advanced Organic Synthesis as Strategic Building Blocks and Chemical Reagents

The 4H-pyran-4-one core is a valuable synthon in organic chemistry, offering multiple reactive sites for constructing more elaborate molecular architectures. The strategic placement of the methoxy (B1213986) and methyl groups on the pyranone ring in 5-Methoxy-2-methyl-4H-pyran-4-one influences its electronic properties and reactivity, making it a potentially valuable building block.

The fundamental structure of 4H-pyran-4-one derivatives is instrumental in synthesizing complex heterocyclic and polycyclic molecules. The reactivity of the core pyranone ring system allows it to be a starting point for creating novel compounds with significant biological or material properties.

Research on the closely related 5-hydroxy-2-methyl-4H-pyran-4-one demonstrates this potential. For instance, it serves as a key reactant in aldol (B89426) reactions with various aldehydes to produce complex dimeric structures. nih.gov This reaction highlights the reactivity of the methyl group at the C2 position, a feature retained in this compound. Furthermore, derivatives such as 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) react with S-nucleophiles like 2-thioxoazines to form new hybrid molecules where the pyranone core is linked to another heterocyclic system via a thioether bridge. researchgate.net This S-alkylation reaction showcases how the side chain can be readily modified to build larger, multi-functional molecular frameworks. researchgate.net

These transformations underscore the utility of the pyran-4-one scaffold in generating molecular diversity. The examples below, using derivatives of the core structure, illustrate established pathways for building complex systems.

| Starting Material | Reaction Type | Resulting System | Reference |

| 5-hydroxy-2-methyl-4H-pyran-4-one | Aldol Condensation | Substituted double 5-hydroxy-2-methyl-4H-pyran-4-ones | nih.govnih.gov |

| 5-hydroxy-2-chloromethyl-4H-pyran-4-one | S-alkylation | 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones | researchgate.net |

The pursuit of efficient and environmentally friendly synthetic methods is a constant goal in organic chemistry. The 4H-pyran scaffold has been a subject of such methodological development. tandfonline.com Organocatalytic, multicomponent reactions have been designed for the facile, one-pot synthesis of diverse, polyfunctionalized 4H-pyrans from simple starting materials like aryl aldehydes, malononitrile, and 1,3-diketoesters. tandfonline.com These domino strategies are characterized by high yields and shorter reaction times at ambient temperatures, representing an energy-efficient and green approach to this class of compounds. tandfonline.com

While these methods focus on the synthesis of the pyran ring, the functionalization of the pre-formed ring is also a key area of research. The development of synthetic routes to create derivatives, such as the thioethers mentioned previously, contributes to the library of available chemical tools and methodologies centered around this important scaffold. researchgate.net

Contributions to Materials Science and Engineering

The unique electronic and structural properties of heterocyclic compounds often translate into valuable applications in materials science. While the 4H-pyran class of molecules is recognized for its potential, specific applications for this compound in materials science are not yet extensively documented in scientific literature. The broader 4H-pyran motif is, however, embedded in molecules investigated for various properties, suggesting a potential avenue for future research. nih.gov

Currently, there is a lack of specific research findings detailing the application of this compound in organic electronics or charge transport phenomena.

Detailed studies on the use of this compound as a fluorescent probe or in the fabrication of optical components are not available in the current body of scientific literature.

The integration of this compound into polymer chains for the purpose of modifying material properties has not been reported in the reviewed research. While various chemical modifications are employed to enhance polymer properties, the use of this specific compound is not a documented strategy. ed.ac.uk

Chemical Probes and Mechanistic Studies

The 4H-pyran-4-one core, a key structural feature of this compound, represents a "privileged scaffold" in medicinal chemistry and chemical biology. Its unique electronic and structural properties make it an ideal starting point for the development of chemical probes designed to investigate complex biological processes. These probes are instrumental in elucidating the mechanisms of action, identifying molecular targets, and understanding the intricate relationships between a molecule's structure and its reactivity or binding affinity.

Investigation of Structure-Reactivity Relationships (SRR) and Binding Motifs

The investigation of structure-reactivity relationships (SRR) and the characteristic binding motifs of the this compound scaffold is fundamental to understanding its function. The arrangement of its atoms—specifically the carbonyl group, the ring oxygen, and the methoxy substituent—dictates the types of non-covalent interactions it can form with biological macromolecules.

Analysis of the crystal structure of the closely related isomer, 5-Hydroxy-2-methyl-4H-pyran-4-one (also known as allomaltol), reveals key interaction patterns that are applicable to the broader pyranone class. researchgate.netnih.gov The pyrone ring is notably planar, which facilitates stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov The primary binding motifs arise from its capacity for hydrogen bonding. The carbonyl oxygen at the 4-position acts as a strong hydrogen bond acceptor. In allomaltol, this group participates in intermolecular O—H⋯O hydrogen bonds, leading to the formation of dimers in its crystalline state. nih.gov

Furthermore, the molecule's structure allows for other significant interactions:

π–π Interactions : The planar pyrone rings can engage in π–π stacking, with observed distances between the centroids of adjacent rings being approximately 3.8552 Å. nih.gov

C—H⋯π Interactions : Evidence from crystal structures shows the existence of C—H⋯π interactions involving the methyl group and the pyrone ring, further stabilizing the molecular arrangement. nih.gov

These fundamental interactions are critical for the design of more complex molecules. For instance, in studies of pyrano[2,3-b]pyridine derivatives designed as ligands for the mGluR2 receptor, molecular docking simulations revealed highly specific binding motifs. nih.gov These simulations showed that the oxygen atom of a carboxamide side chain could form a hydrogen bond with an asparagine residue (Asn735), while a methyl ether oxygen—analogous to the methoxy group in this compound—formed an additional hydrogen bond with a serine residue (Ser797). nih.gov The pyran-derived core also participated in π-π stacking with a phenylalanine residue (Phe643), demonstrating the cooperative nature of these binding forces. nih.gov

Table 1: Crystallographic Interaction Data for 5-Hydroxy-2-methyl-4H-pyran-4-one

| Interaction Type | Description | Significance in Binding |

|---|---|---|

| Intermolecular H-Bond | The hydroxyl group's hydrogen atom forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. nih.gov | Primary motif for dimerization and interaction with polar residues (e.g., Ser, Thr, Tyr) in a protein active site. |

| π–π Stacking | Interaction between the centroids of two planar pyrone rings at a distance of 3.8552 (13) Å. nih.gov | Provides stabilization through interaction with aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan. |

| C—H⋯π Interaction | Observed between a C-H bond and the pyrone ring's π system. nih.gov | Contributes to the overall stability of the ligand-receptor complex. |

| Planarity | The pyrone ring system is largely planar, with a root-mean-square deviation of 0.0248 Å. nih.gov | Facilitates insertion into flat binding pockets and optimizes stacking interactions. |

Design of Chemical Scaffolds for Ligand-Target Interaction Analysis

The 4H-pyran-4-one framework is a versatile and effective chemical scaffold for creating libraries of compounds used to analyze ligand-target interactions. Its core structure can be readily modified at several positions, allowing chemists to systematically alter its properties to probe the requirements of a specific protein binding pocket. This approach is central to drug discovery and chemical biology, enabling the identification of lead compounds and the validation of biological targets. nih.govresearchgate.net

One prominent example is the use of the 4H-pyran scaffold to develop inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein implicated in colorectal cancer. nih.gov Researchers synthesized a series of 4H-pyran derivatives and tested their ability to suppress the proliferation of HCT-116 cancer cells. Through molecular docking simulations, they demonstrated that these compounds could fit into the ATP binding pocket of CDK2. nih.gov This work illustrates how the pyranone scaffold serves as a template for designing probes to confirm a hypothesized mechanism of action—in this case, the inhibition of a key kinase. nih.gov

Table 2: Selected 4H-Pyran Derivatives as CDK2 Inhibitors

| Compound Derivative | Modification on Pyran Scaffold | Observed Activity (IC₅₀ against HCT-116 cells) | Reference |

|---|---|---|---|

| Derivative 4d | Substitution with a 4-chlorophenyl group. | 75.1 µM | nih.gov |

| Derivative 4k | Substitution with a 2-hydroxynaphthyl group. | 85.88 µM | nih.gov |

This table shows how different substitutions on the 4H-pyran scaffold influence cytotoxic activity, demonstrating its utility in structure-activity relationship studies. nih.gov

Similarly, the pyranone structure derived from kojic acid has been functionalized to create hybrid molecules for identifying novel protein targets. researchgate.net By attaching various azaheterocycles, scientists developed compounds that were then evaluated in silico using protein-ligand docking methods to predict their potential biological targets. researchgate.net This strategy highlights the use of the pyranone scaffold not just for optimizing binding to a known target, but also for discovering entirely new ones.

Further demonstrating the scaffold's utility, a derivative, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221), was identified as a potent and selective functional antagonist of the apelin (APJ) receptor. nih.gov The discovery process involved screening a large compound library and subsequently developing a structure-activity relationship (SAR) to optimize the initial hit, underscoring the pyranone core's value as a foundational structure in drug discovery campaigns. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Sustainable Synthetic Methodologies for Pyranone Architectures

The synthesis of pyranone architectures is undergoing a green transformation, with a focus on environmentally benign and efficient methods. rsc.org Natural products containing pyranone motifs serve as a significant inspiration for the discovery and development of new catalytic reactions. nih.govacs.org Researchers are increasingly employing sustainable catalysts and green reaction conditions to produce pyran derivatives, which are crucial components in a wide range of biologically active compounds. nih.gov

Key innovations in this area include:

Biomimetic Approaches: Drawing inspiration from biosynthetic pathways, such as the enzymatic isomerization by chalcone (B49325) isomerase, researchers are developing catalytic systems that mimic nature's efficiency. nih.govnih.gov For instance, bifunctional hydrogen bonding/Brønsted base catalysts have been successfully used for the asymmetric synthesis of 2-aryl benzopyranones. nih.govacs.org

Heterogeneous Catalysis: The use of reusable and easily separable catalysts is a cornerstone of green chemistry. researchgate.net Magnetic nanocatalysts, such as Fe3O4@SiO2–imid–PMAn, have proven effective in one-pot, three-component reactions to synthesize tetrahydrobenzo[b]pyran derivatives in water, offering high yields and simple workup procedures. rsc.org

Microwave-Assisted Synthesis: This technique offers rapid and efficient synthesis of fused-pyranone derivatives, significantly reducing reaction times. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules in a single step from simple starting materials, aligning with the principles of atom economy and process simplification. nih.gov

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also expand the accessibility and diversity of pyranone-based compounds for further investigation. researchgate.net

Advanced Derivatization Strategies for Tailored Chemical Properties and Functionalities

The functionalization of the pyranone core is a key strategy for tuning its chemical and physical properties for specific applications. The 3-carboxy substituent, for example, has been identified as a crucial synthetic handle for creating highly functionalized pyrans, particularly in the synthesis of complex macrocyclic natural products. nih.govacs.org

Advanced derivatization strategies focus on:

Target-Specific Modifications: By strategically adding or modifying functional groups, researchers can enhance the biological activity of pyranone derivatives. This includes creating derivatives with potent anticancer, antimicrobial, or anti-inflammatory properties. frontiersin.org

Modulating Physicochemical Properties: Adjustments to polarity, lipophilicity, and hydrogen bonding capabilities through derivatization are critical for optimizing drug-like properties and improving performance in materials science applications. frontiersin.org

Fused Heterocycles: The fusion of the pyranone ring with other heterocyclic systems, such as quinolines or pyrimidines, can lead to novel compounds with unique photophysical and biological activities. researchgate.netresearchgate.net For instance, pyrano[3,2-c]pyranone derivatives have shown promise as anticancer agents. researchgate.net

These derivatization approaches allow for the creation of a vast library of pyranone compounds with tailored functionalities, opening up new avenues for drug discovery and materials science.

Computational Design and Rational Prediction of Novel Pyranone Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design and prediction of new pyranone derivatives. nih.gov By simulating molecular structures and predicting their properties, researchers can prioritize synthetic targets and gain insights into their potential biological activity and reaction mechanisms. nih.gov

Key aspects of computational design include:

Structure-Activity Relationship (SAR) Studies: Computational methods are used to understand the relationship between the chemical structure of pyranone derivatives and their biological activity, guiding the design of more potent and selective compounds. nih.gov

Quantum Theory and Molecular Modeling: These tools are employed to investigate the formation mechanisms of pyranone derivatives and to predict their molecular structures and properties. nih.gov

Predictive Toxicology and ADME: In silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel pyranone compounds, helping to identify promising drug candidates early in the discovery process.

The integration of computational design with synthetic chemistry accelerates the discovery of novel pyranone derivatives with desired properties, reducing the time and cost associated with traditional trial-and-error approaches.

Expanding Interdisciplinary Applications in Emerging Chemical Technologies

The unique properties of pyranones and their derivatives make them attractive candidates for a wide range of emerging technologies. Their applications extend beyond medicine into materials science, electronics, and beyond. researchgate.net

Promising areas for interdisciplinary applications include:

Organic Light-Emitting Diodes (OLEDs): Certain pyranone derivatives exhibit bright fluorescence and are being investigated for their potential use as emissive materials in energy-saving OLEDs. researchgate.net The electroluminescent properties of some derivatives make them suitable for the fabrication of these devices. researchgate.net

Biomedical Imaging: The fluorescent properties of some pyranone derivatives make them suitable for use in biomedical imaging applications. researchgate.net

Advanced Materials: Pyranones serve as key synthons for developing π-conjugated systems with potential applications in materials science. researchgate.net The development of self-healing materials and sensors is another area of interest. d-nb.info

Green Technologies: The activation of small molecules like carbon dioxide using pyranone-related catalytic systems could lead to new methods for carbon capture and its conversion into valuable products. d-nb.info

The versatility of the pyranone scaffold, combined with the continuous development of new synthetic and computational tools, ensures that its role in advancing science and technology will continue to expand. The interdisciplinary nature of this research, bridging chemistry, biology, materials science, and engineering, holds the key to unlocking the full potential of this remarkable class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2-methyl-4H-pyran-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclization of precursors such as chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) with thiol-containing intermediates under reflux conditions. Optimizing catalysts (e.g., ZnCl₂) and solvent systems (e.g., n-heptane-toluene mixtures) can enhance yields . For derivatives, substituent-specific reagents (e.g., thioxonicotinonitriles) are introduced during cyclization .

Q. How can structural isomerism in pyranone derivatives affect experimental outcomes, and what techniques resolve these ambiguities?

- Methodological Answer : Positional isomerism (e.g., CH₃ group placement) can lead to conflicting reactivity or bioactivity data. X-ray crystallography (as used for 5-hydroxy-2-methyl-4H-pyran-4-one) provides definitive structural assignments . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy distinguish isomers via characteristic shifts in carbonyl (C=O) and methoxy (OCH₃) groups .

Q. What are the dominant chemical reactions of this compound, and how are they monitored?

- Methodological Answer : The compound undergoes oxidation to form dihydroxy-diketones (e.g., 5-hydroxy-6-methyl-2H-pyran-3,4-dione) and substitution reactions at the methyl or methoxy groups. Reaction progress is tracked via TLC, GC-MS, or HPLC, with kinetic studies using time-resolved UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic pathways be tailored to enhance the antitumor activity of this compound derivatives?

- Methodological Answer : Introduce bioisosteric groups (e.g., hydroxymethyl or halogen substituents) at the 2-position to improve binding to kinase targets. In silico docking studies (e.g., using AutoDock Vina) guide substituent selection, followed by in vitro assays (e.g., MTT on glioma cell lines) to validate activity . For example, 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one derivatives showed pesticidal and antitumor activity in prior studies .

Q. How do stability and bioavailability challenges of pyranone derivatives impact preclinical development, and what strategies mitigate these issues?

- Methodological Answer : Instability under physiological pH (e.g., lactone ring hydrolysis) is predicted via QSPR models using descriptors like logP and topological polar surface area (TPSA). Experimental validation includes accelerated stability testing (40°C/75% RH) and bioavailability assays (e.g., Caco-2 permeability). Derivatives with electron-withdrawing groups (e.g., iodo-substituents) exhibit improved stability .

Q. How can researchers resolve contradictions in bioactivity data between structurally similar pyranone isomers?

- Methodological Answer : Comparative studies using isomeric pairs (e.g., 3-hydroxy vs. 5-hydroxy isomers) are essential. For example, 3-hydroxy-2-methyl-4H-pyran-4-one (CAS 118-71-8) may exhibit divergent toxicity profiles compared to 5-methoxy derivatives. Parallel in vitro/in vivo assays (e.g., cytochrome P450 inhibition and acute toxicity in rodents) clarify structure-activity relationships (SAR) .

Q. What computational tools are effective for predicting protein targets and toxicity of pyranone-based compounds?

- Methodological Answer : SwissADME or ProTox-II predict ADMET properties, while molecular docking (e.g., Glide Schrödinger) identifies probable targets like EGFR or topoisomerases. For instance, 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones were prioritized for antitumor studies based on in silico target affinity scores .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.1–2.5 ppm) protons in pyranones often require DEPT-135 or COSY for unambiguous assignment .

Q. What experimental and computational approaches validate the mechanistic pathways of pyranone reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in oxidation studies) and DFT calculations (Gaussian 09) map reaction coordinates. For instance, oxidation of 2-methyl derivatives to maltol involves a ketone intermediate confirmed via LC-MS and IR .

Tables for Key Data

| Derivative | Bioactivity | Stability (Predicted logS) | Reference |

|---|---|---|---|

| 5-Hydroxy-2-methyl-4H-pyran-4-one | Antitumor (IC₅₀: 12 µM, U87MG) | 6.32 | |

| 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one | Enhanced stability | 5.97 | |

| 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one | Pesticidal activity | 6.06 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.